



An In-depth Technical Guide to 4-Chloropyridine-2-carbonitrile

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Compound of Interest

Compound Name: 4-Chloropyridine-2-carbonitrile

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This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Chloropyridine-2-carbonitrile**, a pivotal compound in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data and methodologies to facilitate its application in synthesis and research.

Molecular Properties

4-Chloropyridine-2-carbonitrile, also known as 4-Chloro-2-cyanopyridine, is a specialized chemical compound with the molecular formula C6H3ClN2.[1][2] It is a derivative of pyridine with a chloro group at the fourth position and a nitrile group at the second position.[2] This compound typically appears as an off-white or pale yellow solid.[1][2]

The quantitative properties of **4-Chloropyridine-2-carbonitrile** are summarized in the table below for easy reference and comparison.



Property	Value
Molecular Formula	C6H3CIN2[1][2][3]
Molecular Weight	138.55 g/mol [1][3][4]
Appearance	Off-white powder / Pale yellow solid[1][2]
Melting Point	73 - 85 °C[1][4]
Boiling Point	231.6 °C[1]
Density	1.33 g/cm ³ [1]
Flash Point	93.9 °C[1]
Refractive Index	1.565[1]
Solubility in Water	Insoluble[4]
Solubility in Organic Solvents	Soluble in dichloromethane, chloroform, ethanol, and acetone[4][5]
Purity	≥99.0%[1]
CAS Number	19235-89-3[1][3]

Molecular Structure

The structure of **4-Chloropyridine-2-carbonitrile**, featuring a pyridine ring substituted with a chlorine atom and a nitrile group, is fundamental to its reactivity and utility as an intermediate in organic synthesis.[1][2]

Caption: Molecular structure of **4-Chloropyridine-2-carbonitrile**.

Experimental Protocols

The synthesis of **4-Chloropyridine-2-carbonitrile** is a critical process for its application in various fields, including pharmaceuticals and fine chemicals.[1] Below is a detailed methodology for a key synthesis route.

Synthesis from 4-Chloropyridine N-oxide[6]



This method outlines the synthesis of 4-chloro-2-cyanopyridine from 4-chloropyridine N-oxide.

Materials:

- 4-Chloropyridine N-oxide (7.53 g, 58.1 mmol)
- N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol)
- Trimethylcyanosilane (11.5 g, 116 mmol)
- Acetonitrile (200 mL)
- · Ethyl acetate
- Water
- Saturated aqueous sodium bicarbonate
- Saturated saline
- Magnesium sulfate
- Silica gel for column chromatography
- Hexane-ethyl acetate (3:1, v/v)

Procedure:

- In a suitable reaction vessel, mix 4-chloropyridine N-oxide (7.53 g, 58.1 mmol) and N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol) in acetonitrile (200 mL).[6]
- Slowly add trimethylcyanosilane (11.5 g, 116 mmol) dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature for 18 hours.[6]
- After the reaction is complete, perform an extraction by adding ethyl acetate and water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and saturated saline.





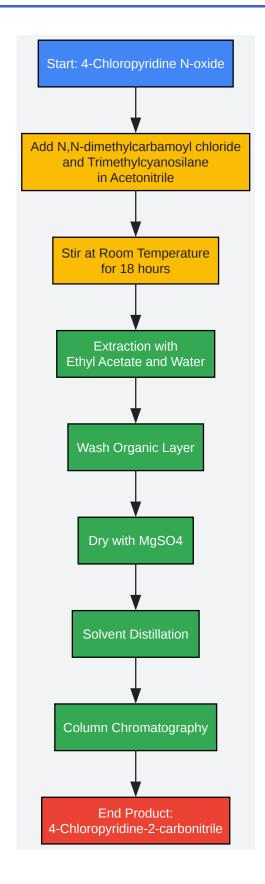


- Dry the organic layer with magnesium sulfate.[6]
- Remove the solvent by distillation.[6]
- Purify the resulting residue by column chromatography using silica gel (200 g) and a hexaneethyl acetate (3:1, v/v) eluent.[6]
- Collect and concentrate the target fraction to yield 4-chloro-2-cyanopyridine (8.05 g, 99% yield) as a light yellow oil.

Alternative Synthesis Route:

An alternative synthesis method begins with 4-chloro-2-methylpyridine.[5] This process involves the oxidation of the methyl group to a carboxyl group using a suitable oxidizing agent, such as potassium permanganate, to produce 4-chloro-pyridine-2-carboxylic acid.[5] This acid would then undergo further reaction to form the nitrile.





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Caption: Workflow for the synthesis of 4-Chloropyridine-2-carbonitrile.



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